molecular formula C6H11Br2N5 B1382420 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide CAS No. 1674390-06-7

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide

Cat. No.: B1382420
CAS No.: 1674390-06-7
M. Wt: 312.99 g/mol
InChI Key: HWNZITXKVAYNAA-UHFFFAOYSA-N
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Description

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide is a chemical compound with the molecular formula C6H11Br2N5. It is a derivative of triazole and piperazine, two important classes of heterocyclic compounds. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with piperazine in the presence of a hydrobromic acid. The reaction conditions often include:

    Solvent: Common solvents used include water or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the triazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Complex Formation: It can form coordination complexes with transition metals, which are useful in catalysis and material science.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide involves its interaction with various molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The piperazine moiety can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine hydrobromide can be compared with other similar compounds, such as:

    3-Bromo-1H-1,2,4-triazole: This compound is a precursor in the synthesis of this compound and shares similar reactivity.

    1-(3-Chloro-1H-1,2,4-triazol-5-yl)piperazine: This compound has a chlorine atom instead of bromine and exhibits different reactivity and biological activity.

    1-(3-Iodo-1H-1,2,4-triazol-5-yl)piperazine:

The uniqueness of this compound lies in its specific combination of the triazole and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN5.BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;/h8H,1-4H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNZITXKVAYNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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